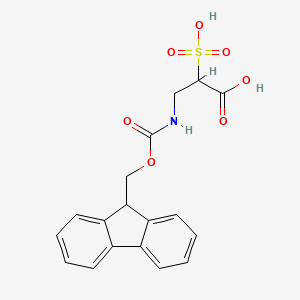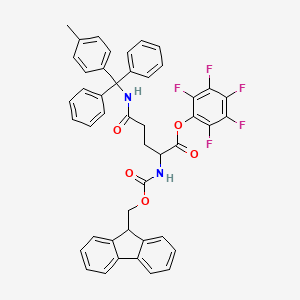
(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid, also known as FMOC-L-aspartic acid-β,β-dimethyl ester, is a compound used in scientific research applications. This compound is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins.
Applications De Recherche Scientifique
Systematic Review Techniques in Chemical Risk Assessment
- Study Overview : This study discusses the application of systematic review (SR) techniques in chemical risk assessment (CRA). It suggests that SR methods can improve the transparency, objectivity, and communication of CRA, addressing controversies around the safety of certain chemicals (Whaley et al., 2016).
Sulfate-Reducing Bacteria in Microbial Mats
- Study Overview : The research provides insights into sulfate-reducing bacteria (SRB), noting their significant role in carbon cycling in various ecosystems. It challenges the misconception that SRB can only exist in anoxic environments and highlights their ability to tolerate and even respire oxygen (Baumgartner et al., 2006).
Separating Fact from Fiction in Systematic Reviews
- Study Overview : This article addresses common misconceptions about systematic reviews (SRs) and emphasizes their applicability across a wide range of topics, including environmental health and chemical risk assessment (Haddaway & Bilotta, 2016).
Dissimilatory Sulfate Reduction
- Study Overview : The paper reviews the mechanisms of dissimilatory sulfate reduction processes, focusing on their application in the treatment of sulfate-containing wastewater. It also discusses the metabolism of sulfate-reducing bacteria (SRB) and their response to environmental stress (Qian et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound is amino acids . The 9-fluorenylmethyloxycarbonyl group in the compound interacts with the amino group in amino acids .
Mode of Action
The compound interacts with its targets through a process known as 9-fluorenylmethyloxycarbonyl detachment . This process involves the transfer of a lone hydrogen atom, which promotes the detachment of the 9-fluorenylmethyloxycarbonyl group from the amino group .
Biochemical Pathways
This process affects various biochemical pathways involving amino acids .
Result of Action
The result of the compound’s action is the detachment of the 9-fluorenylmethyloxycarbonyl group from the amino group . This detachment opens opportunities for triggering organic reactions .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of water in microdroplets . Water can reduce the energy barrier for the lone hydrogen transfer of 9-fluorenylmethyloxycarbonyl, promoting its detachment from the amino group .
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c20-17(21)16(27(23,24)25)9-19-18(22)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGLPNXWMXPGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














